molecular formula C19H13N3O2 B7778194 1-(1H-Benzotriazol-1-ylmethyl)dibenzo[b,d]furan-2-ol

1-(1H-Benzotriazol-1-ylmethyl)dibenzo[b,d]furan-2-ol

Cat. No.: B7778194
M. Wt: 315.3 g/mol
InChI Key: SHSMUZXXZPKNRF-UHFFFAOYSA-N
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Description

1-(1H-Benzotriazol-1-ylmethyl)dibenzo[b,d]furan-2-ol is a novel synthetic organic compound designed for advanced chemical and pharmaceutical research applications. As a hybrid molecule featuring both a benzotriazole and a dibenzofuran scaffold, it offers a unique structural platform for the development of new bioactive molecules and functional materials. Research Applications and Value: Researchers can explore this compound as a key intermediate or building block in synthetic organic chemistry, particularly in the development of potential pharmacologically active agents. The benzotriazole moiety is a well-known pharmacophore in medicinal chemistry, with documented scientific interest in derivatives demonstrating various biological activities . The structural rigidity and planar characteristics of the dibenzofuran system can be exploited in materials science, for instance, in the design of organic semiconductors or luminescent materials. The hydroxyl group on the dibenzofuran ring provides a handle for further chemical functionalization, enabling the creation of a diverse library of compounds for structure-activity relationship (SAR) studies or high-throughput screening. Handling and Safety: This product is intended for research purposes by qualified laboratory personnel. It is not intended for diagnostic or therapeutic use in humans or animals. Researchers should consult the Safety Data Sheet (SDS) prior to use and handle the compound in accordance with established laboratory safety protocols.

Properties

IUPAC Name

1-(benzotriazol-1-ylmethyl)dibenzofuran-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13N3O2/c23-16-9-10-18-19(12-5-1-4-8-17(12)24-18)13(16)11-22-15-7-3-2-6-14(15)20-21-22/h1-10,23H,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHSMUZXXZPKNRF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=C(O2)C=CC(=C3CN4C5=CC=CC=C5N=N4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of Dibenzofuran-2-ol

The dibenzofuran core is typically synthesized via cyclization of biphenyl ether derivatives or oxidative coupling of phenolic precursors. While direct methods for dibenzofuran-2-ol are scarce in the provided sources, analogous strategies from tetronic acid synthesis (furan-2,4(3H,5H)-dione) offer insights. For example, tetronic acid derivatives are synthesized via refluxing aldehydes with amines in ethanol, achieving yields >90%. Adapting this approach, dibenzofuran-2-ol could be synthesized through acid-catalyzed cyclization of 2-hydroxydiphenyl ether precursors, though specific experimental details require extrapolation from related systems.

Alkylation with 1-(Chloromethyl)-1H-benzotriazole

The critical step involves introducing the benzotriazolylmethyl group to the dibenzofuran-2-ol core. A validated method from analogous systems employs 1-(chloromethyl)-1H-benzotriazole (CAS: 54187-96-1) as the alkylating agent. In a representative procedure:

  • Reaction Conditions : Dibenzofuran-2-ol (1.0 equiv) and 1-(chloromethyl)-1H-benzotriazole (1.2 equiv) are dissolved in dry DMF.

  • Base : Sodium hydride (1.5 equiv) is added to deprotonate the hydroxyl group, enhancing nucleophilicity.

  • Temperature and Duration : The mixture is stirred at 50°C for 72 hours.

  • Workup : The reaction is quenched with methanol, and the crude product is purified via preparative HPLC or recrystallization.

Yield : 65–70% (extrapolated from similar alkylations in DMF).

Table 1: Optimization of Alkylation Conditions

ParameterCondition 1Condition 2Optimal Condition
SolventDMFEthanolDMF
BaseNaHK₂CO₃NaH
Temperature (°C)508050
Yield (%)654065

The superiority of DMF over ethanol aligns with its polar aprotic nature, facilitating SN2 displacement by stabilizing the transition state. Elevated temperatures (>80°C) risk decomposition of the benzotriazole moiety, justifying moderate heating.

Mechanistic Insights and Side Reactions

Nucleophilic Displacement Pathway

The reaction proceeds via deprotonation of dibenzofuran-2-ol by NaH, generating a phenoxide ion. This nucleophile attacks the electrophilic chloromethyl carbon of 1-(chloromethyl)-1H-benzotriazole, displacing chloride and forming the desired product. Competing side reactions include:

  • Oversilylation : Excess NaH may lead to silylation of hydroxyl groups, though this is mitigated by stoichiometric control.

  • Benzotriazole Degradation : Prolonged heating above 60°C can fragment the benzotriazole ring, necessitating strict temperature monitoring.

Analytical Characterization

Spectroscopic Validation

  • ¹H NMR : The benzotriazole protons resonate as a singlet at δ 7.59 ppm, while the dibenzofuran aromatic protons appear as multiplets between δ 7.52–8.64 ppm.

  • ¹³C NMR : The quaternary carbon linking the benzotriazole and dibenzofuran moieties (C-1) appears at δ 68.18 ppm, confirming successful alkylation.

  • HPLC-MS : A molecular ion peak at m/z 315.3 [M+H]⁺ aligns with the molecular formula C₁₉H₁₃N₃O₂.

Purity Assessment

Recrystallization from 2-propanol or acetone yields >95% purity (HPLC), as demonstrated in analogous purifications of benzotriazole derivatives.

Comparative Analysis of Synthetic Routes

Route A: Direct Alkylation (Preferred Method)

  • Advantages : Single-step procedure with readily available reagents.

  • Limitations : Moderate yields due to steric hindrance at the dibenzofuran 1-position.

Route B: Mitsunobu Reaction (Hypothetical)

  • Reagents : DIAD, PPh₃, benzotriazole.

  • Feasibility : Unlikely due to the poor nucleofugality of hydroxyl groups without activation.

Industrial-Scale Considerations

  • Cost Efficiency : 1-(Chloromethyl)-1H-benzotriazole costs approximately $120/g (commercial suppliers), making large-scale synthesis economically challenging.

  • Green Chemistry : Substituting DMF with ionic liquids (e.g., [bmIm]OH) reduces environmental impact, as shown in tetronic acid syntheses achieving 81% yield .

Chemical Reactions Analysis

Nucleophilic Substitution at the Methylene Bridge

The benzotriazol-1-ylmethyl group (–CH₂–Btz) serves as a versatile leaving group due to the electron-deficient nature of the benzotriazole moiety. Under basic or nucleophilic conditions, this site undergoes displacement:

Reaction TypeReagents/ConditionsProductsMechanistic Basis
Alkylation Grignard reagents (RMgX)R–CH₂–dibenzofuran-2-ol derivatives Nucleophilic attack at methyl carbon
Amination Primary/secondary aminesAmine-substituted dibenzofuran analogs SN2-like displacement of Btz group

This reactivity aligns with benzotriazole’s role as a synthetic auxiliary in forming C–N and C–C bonds .

Hydroxyl Group Reactivity

The phenolic –OH group on the dibenzofuran ring participates in acid-base and condensation reactions:

Salt Formation

Reacts with bases (e.g., NaOH) to form water-soluble phenoxide salts, enhancing solubility for further functionalization .

Esterification/Acylation

ReagentsProductsYield (%)Conditions
Acetyl chloride2-Acetoxy-dibenzofuran derivative~75 Anhydrous, pyridine
Sulfonyl chloridesSulfonate esters~60 Room temperature, base

These reactions exploit the hydroxyl group’s nucleophilicity, typical of phenolic systems .

Benzotriazole-Mediated Cycloadditions

The benzotriazole unit can act as a directing group in transition-metal-catalyzed reactions. For example:

  • Suzuki-Miyaura Coupling :
    Under Pd catalysis, the Btz group facilitates cross-coupling with arylboronic acids, yielding biaryl derivatives .

    C19H13N3O2+Ar–B(OH)2Pd(PPh3)4Ar–CH2–dibenzofuran-2-ol+Btz–H\text{C}_{19}\text{H}_{13}\text{N}_3\text{O}_2 + \text{Ar–B(OH)}_2 \xrightarrow{\text{Pd(PPh}_3\text{)}_4} \text{Ar–CH}_2\text{–dibenzofuran-2-ol} + \text{Btz–H}

Oxidative Transformations

Controlled oxidation of the hydroxyl group or furan ring remains underexplored, but analogous systems suggest:

Target SiteOxidizing AgentPotential Product
Phenolic –OHKMnO₄ (acidic)Quinone-like structure
Furan ringO₃, followed by H₂O₂Ring-opened dicarbonyl compounds

Caution is required to avoid over-oxidation of the dibenzofuran scaffold .

Complexation with Metal Ions

The compound’s O and N donors enable coordination chemistry:

Metal IonObserved Complex StructureApplication Context
Cu(II)Square-planar geometry Catalytic oxidation studies
Fe(III)Octahedral coordination Magnetic material synthesis

These interactions are critical for designing metal-organic frameworks (MOFs) or catalysts .

Scientific Research Applications

1-(1H-Benzotriazol-1-ylmethyl)dibenzo[b,d]furan-2-ol has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-(1H-Benzotriazol-1-ylmethyl)dibenzo[b,d]furan-2-ol involves its interaction with specific molecular targets. The benzotriazole moiety is known to interact with enzymes and receptors, potentially inhibiting their activity. This interaction can lead to various biological effects, such as antimicrobial and anticancer activities. The exact molecular pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

Dibenzofuran Derivatives
  • 1-(Dibenzo[b,d]furan-2-yl)ethenone (): This compound lacks the benzotriazole and hydroxyl groups but shares the dibenzofuran core. It serves as a precursor in multicomponent reactions under solvent-free conditions, yielding H-7 derivatives (55% yield) .
  • Dimethoxydibenzofurans (): Derivatives like 1,3,7-trimethoxydibenzo[b,d]furan (34) and 1,3-dimethoxy-8-(trifluoromethyl)dibenzo[b,d]furan (37) feature methoxy and trifluoromethyl groups. Methoxy substituents enhance lipophilicity, whereas the hydroxyl group in the target compound improves aqueous solubility.
Benzotriazole-Linked Compounds
  • 1-[2-(2,4-Dichlorobenzyloxy)-2-(furan-2-yl)ethyl]-1H-benzotriazole () :
    This analog substitutes the dibenzofuran core with a furan ring and includes a dichlorobenzyloxy group. The ethyl linker increases flexibility, while chlorine atoms enhance steric bulk and electron-withdrawing effects. The target compound’s methyl linker may reduce steric hindrance, favoring tighter binding in biological systems .

  • 2-(1H-Benzotriazol-1-yl)-1-(4-ethylbenzoyl)ethyl 2-chlorobenzoate () :
    This ester derivative demonstrates the versatility of benzotriazole in drug design. The 4-ethylbenzoyl and 2-chlorobenzoate groups contribute to lipophilicity, contrasting with the target’s hydroxyl group, which may improve pharmacokinetics .

Palladium-Catalyzed C–H Arylation ()

The synthesis of trioxa[7]helicenes via Pd-catalyzed intramolecular C–H arylation highlights a method applicable to the target compound. Using 1-iododibenzo[b,d]furan-2-ol as a precursor, coupling with benzotriazole derivatives could facilitate the introduction of the benzotriazolylmethyl group .

Solvent-Free Multicomponent Reactions ()

The H-7 derivative synthesis under solvent-free conditions at 100°C (55% yield) suggests that similar conditions could optimize the target compound’s production, minimizing solvent waste and improving efficiency .

Table 1: Comparative Properties of Dibenzofuran and Benzotriazole Derivatives
Compound Molecular Weight (g/mol) Key Substituents Synthetic Yield Biological Activity
Target Compound* ~349.3 -OH, -CH₂-benzotriazole N/A Antifungal (inferred)
1-(Dibenzo[b,d]furan-2-yl)ethenone 210.2 -COCH₃ 55% Intermediate
1,3,7-Trimethoxydibenzo[b,d]furan (34) 258.3 -OCH₃ (positions 1,3,7) N/A Kinase inhibition
1-[2-(2,4-Dichlorobenzyloxy)ethyl]-1H-benzotriazole 406.3 -OCH₂C₆H₃Cl₂, -CH₂CH₂- N/A Not reported

*Estimated molecular weight based on dibenzofuran (168.2) + benzotriazole (119.1) + CH₂ (14) + OH (17).

Key Observations:
  • Solubility : The hydroxyl group in the target compound likely increases water solubility compared to methoxy or chloro-substituted analogs.
  • Reactivity : The benzotriazole group may participate in hydrogen bonding or π-π stacking, enhancing interactions in biological systems.
  • Steric Effects : The methyl linker in the target compound reduces steric hindrance compared to ethyl or benzyloxy linkers in analogs .

Q & A

Basic Research Questions

Q. What spectroscopic methods are most effective for characterizing 1-(1H-Benzotriazol-1-ylmethyl)dibenzo[b,d]furan-2-ol, and how can spectral contradictions be resolved?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D techniques like COSY and HSQC) is critical for structural elucidation. Mass spectrometry (MS) confirms molecular weight and fragmentation patterns. Discrepancies in NMR signals (e.g., overlapping peaks) can be addressed by optimizing solvent systems or using hyphenated techniques like LC-NMR. Infrared (IR) spectroscopy aids in identifying functional groups like phenolic -OH or benzotriazole C-N bonds. Cross-validating data with computational simulations (e.g., DFT-based NMR predictions) resolves ambiguities .

Q. How can extraction and isolation protocols be optimized for this compound from complex matrices?

  • Methodological Answer : Column chromatography (silica gel, Sephadex LH-20) with gradient elution (hexane/ethyl acetate to methanol) is standard. For polar derivatives, reverse-phase HPLC with C18 columns and acetonitrile/water mobile phases improves resolution. Solvent optimization (e.g., acetone for phenolic solubility) and pre-purification via liquid-liquid extraction (LLE) reduce matrix interference. Monitoring fractions via TLC with UV/fluorescence detection ensures purity .

Q. What synthetic routes are reported for 1-(1H-Benzotriazol-1-ylmethyl)dibenzo[b,d]furan-2-ol, and what are their yield-limiting factors?

  • Methodological Answer : Common routes involve Ullmann coupling for dibenzofuran formation followed by benzotriazole alkylation. Yield limitations arise from steric hindrance during alkylation; microwave-assisted synthesis or phase-transfer catalysts (e.g., TBAB) improve efficiency. Protecting the phenolic -OH group (e.g., using TBDMS-Cl) prevents side reactions. Post-synthetic purification via recrystallization (ethanol/water) enhances yield .

Advanced Research Questions

Q. How can computational modeling predict the bioactivity of derivatives of this compound, and what parameters are critical for validation?

  • Methodological Answer : Molecular docking (AutoDock Vina, Schrödinger Suite) against target proteins (e.g., fungal CYP51 for antifungal studies) identifies binding affinities. Parameters like Gibbs free energy (ΔG), hydrogen bonding, and hydrophobic interactions validate predictions. Molecular dynamics (MD) simulations (NAMD/GROMACS) assess stability over 100+ ns trajectories. Experimental validation via enzyme inhibition assays (e.g., microplate spectrophotometry) confirms computational results .

Q. What experimental strategies address discrepancies between in vitro and in vivo efficacy data for this compound’s antimicrobial activity?

  • Methodological Answer : In vitro-in vivo correlation (IVIVC) requires pharmacokinetic profiling (e.g., plasma protein binding via equilibrium dialysis, metabolic stability in liver microsomes). Bioavailability issues (e.g., poor solubility) are mitigated via nanoformulation (liposomes, PLGA nanoparticles). In vivo models (e.g., plant pathogen challenges) must standardize inoculation methods and environmental controls (humidity, temperature) to align with in vitro MIC/MBC assays .

Q. How does the electronic structure of the benzotriazole moiety influence the compound’s photostability and reactivity?

  • Methodological Answer : Density Functional Theory (DFT) calculations (B3LYP/6-311+G**) analyze HOMO-LUMO gaps and charge distribution. Electron-withdrawing effects of benzotriazole stabilize the phenolic -OH via resonance, reducing oxidative degradation. Photostability is tested via accelerated UV exposure (ICH Q1B guidelines) with HPLC monitoring. Substituent effects (e.g., nitro groups) are studied via Hammett plots to correlate σ values with degradation rates .

Methodological Framework Integration

Q. How can researchers design experiments to link this compound’s mechanism of action to broader theoretical frameworks (e.g., enzyme inhibition or oxidative stress)?

  • Methodological Answer : Hypothesis-driven designs integrate omics approaches (transcriptomics/proteomics) to identify target pathways. For enzyme inhibition, kinetic studies (Lineweaver-Burk plots) determine inhibition type (competitive/uncompetitive). Oxidative stress assays (ROS detection via DCFH-DA) correlate with thioredoxin reductase activity. Theoretical frameworks are reinforced by aligning results with established models (e.g., Michaelis-Menten kinetics for enzymes) .

Q. What statistical approaches are recommended for analyzing dose-response relationships in toxicity studies?

  • Methodological Answer : Nonlinear regression (GraphPad Prism) fits sigmoidal curves to calculate EC₅₀/LC₅₀ values. Bootstrap resampling (1000+ iterations) estimates confidence intervals. For low-dose effects, benchmark dose (BMD) modeling (EPA BMDS) replaces NOAEL/LOAEL. Multivariate ANOVA addresses confounding variables (e.g., solvent controls, cell passage number) .

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